molecular formula C26H21F3N4O5S2 B4147824 Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate

Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate

Cat. No.: B4147824
M. Wt: 590.6 g/mol
InChI Key: QPVQOAVIJZRSLY-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-[({[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including multiple cyano groups, a trifluoromethyl group, and a thiophene ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyridine derivative: The starting material, 3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridine, is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Thioester formation: The pyridine derivative is then reacted with thioacetic acid to form the corresponding thioester.

    Amidation: The thioester is further reacted with ethyl 4-cyano-3-methyl-2-thiophenecarboxylate in the presence of a suitable coupling agent to form the final compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Ethyl 4-cyano-5-[({[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of cyano groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of cyano and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, leading to potent biological effects.

Comparison with Similar Compounds

Ethyl 4-cyano-5-[({[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-alpha-cyano-3-indoleacrylate: This compound shares the cyano and ethyl ester functional groups but differs in its core structure, which is based on an indole ring rather than a thiophene ring.

    Ethyl alpha-cyano-3,4-dimethoxycinnamate: Similar in having cyano and methoxy groups, but it features a cinnamate backbone instead of a pyridine-thiophene hybrid structure.

    Ethyl alpha-cyano-2,5-dimethoxycinnamate: This compound also contains cyano and methoxy groups but differs in its overall molecular framework.

The uniqueness of Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate lies in its combination of functional groups and the hybrid structure of pyridine and thiophene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N4O5S2/c1-5-38-25(35)22-13(2)16(10-30)24(40-22)33-21(34)12-39-23-17(11-31)18(26(27,28)29)9-19(32-23)15-7-6-14(36-3)8-20(15)37-4/h6-9H,5,12H2,1-4H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVQOAVIJZRSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C(F)(F)F)C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-cyano-5-[[2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate

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